molecular formula C27H28N4O B11373334 2-(3-isopropoxyphenyl)-5H-spiro[benzo[h][1,2,4]triazolo[1,5-c]quinazoline-4,1'-cyclohexane]

2-(3-isopropoxyphenyl)-5H-spiro[benzo[h][1,2,4]triazolo[1,5-c]quinazoline-4,1'-cyclohexane]

Cat. No.: B11373334
M. Wt: 424.5 g/mol
InChI Key: RNFVWHATSCTWQR-UHFFFAOYSA-N
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Description

2-(3-isopropoxyphenyl)-5H-spiro[benzo[h][1,2,4]triazolo[1,5-c]quinazoline-4,1’-cyclohexane] is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom, creating a spiro linkage. This particular compound features a spiro linkage between a benzo[h][1,2,4]triazolo[1,5-c]quinazoline moiety and a cyclohexane ring, with an isopropoxyphenyl group attached to the triazoloquinazoline core.

Preparation Methods

The synthesis of 2-(3-isopropoxyphenyl)-5H-spiro[benzo[h][1,2,4]triazolo[1,5-c]quinazoline-4,1’-cyclohexane] involves multiple steps, starting from readily available starting materials

    Formation of Triazoloquinazoline Core: This step typically involves the cyclization of appropriate precursors under acidic or basic conditions to form the triazoloquinazoline ring system.

    Introduction of Spiro Linkage: The spiro linkage is introduced by reacting the triazoloquinazoline intermediate with a cyclohexane derivative under specific conditions that promote spiro formation.

    Attachment of Isopropoxyphenyl Group:

Chemical Reactions Analysis

2-(3-isopropoxyphenyl)-5H-spiro[benzo[h][1,2,4]triazolo[1,5-c]quinazoline-4,1’-cyclohexane] undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the isopropoxyphenyl group, using reagents such as halides and bases.

Scientific Research Applications

2-(3-isopropoxyphenyl)-5H-spiro[benzo[h][1,2,4]triazolo[1,5-c]quinazoline-4,1’-cyclohexane] has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reference compound in structural studies.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: It is used in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 2-(3-isopropoxyphenyl)-5H-spiro[benzo[h][1,2,4]triazolo[1,5-c]quinazoline-4,1’-cyclohexane] involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to particular receptors or enzymes, modulating their activity and leading to downstream biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

2-(3-isopropoxyphenyl)-5H-spiro[benzo[h][1,2,4]triazolo[1,5-c]quinazoline-4,1’-cyclohexane] can be compared with other similar compounds, such as:

    3-Benzylspiro[benzo[h]quinazoline-5,1’-cycloheptan]-4(6H)-one: This compound features a spiro linkage between a benzo[h]quinazoline and a cycloheptane ring, with a benzyl group attached.

    1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine: This compound has a triazolo and thiadiazine ring system, with various biological activities.

    Quinazolinotriazolobenzodiazepine: This compound features a quinazoline, triazole, and benzodiazepine ring system, with potential medicinal applications.

The uniqueness of 2-(3-isopropoxyphenyl)-5H-spiro[benzo[h][1,2,4]triazolo[1,5-c]quinazoline-4,1’-cyclohexane] lies in its specific spiro linkage and the presence of the isopropoxyphenyl group, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C27H28N4O

Molecular Weight

424.5 g/mol

IUPAC Name

13-(3-propan-2-yloxyphenyl)spiro[12,14,15,17-tetrazatetracyclo[8.7.0.02,7.011,15]heptadeca-1(10),2,4,6,11,13,16-heptaene-9,1'-cyclohexane]

InChI

InChI=1S/C27H28N4O/c1-18(2)32-21-11-8-10-19(15-21)25-29-26-23-24(28-17-31(26)30-25)22-12-5-4-9-20(22)16-27(23)13-6-3-7-14-27/h4-5,8-12,15,17-18H,3,6-7,13-14,16H2,1-2H3

InChI Key

RNFVWHATSCTWQR-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=CC=CC(=C1)C2=NN3C=NC4=C(C3=N2)C5(CCCCC5)CC6=CC=CC=C64

Origin of Product

United States

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